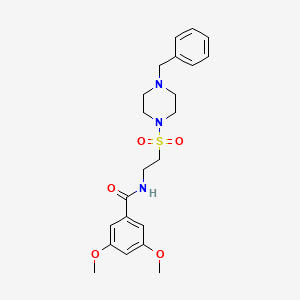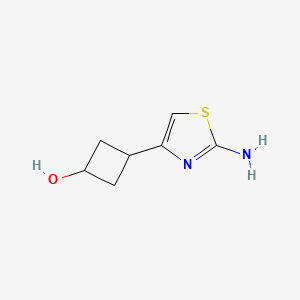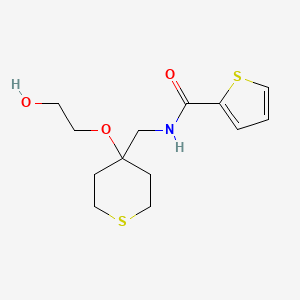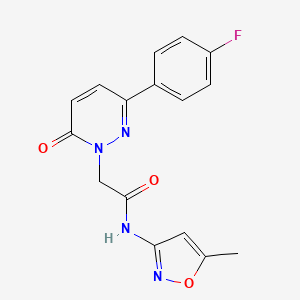![molecular formula C24H24N4O5 B2927603 7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-41-0](/img/structure/B2927603.png)
7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine core, with various substitutions at different positions. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
Research efforts have been dedicated to synthesizing novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, exploring their anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 selectivity, indicating their potential in drug development (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Nagarajaiah and Begum (2014) investigated structural modifications in thiazolopyrimidines, leading to changes in supramolecular aggregation. This study provided insights into the conformational features of these molecules, which is crucial for understanding their interactions and functionalities (Nagarajaiah & Begum, 2014).
Materials Science Applications
Spiliopoulos et al. (1998) focused on the synthesis of rigid-rod polyamides and polyimides derived from specific aromatic compounds, characterizing them through various analytical techniques. The study highlights the potential of these materials in developing high-performance polymers with excellent thermal stability and solubility properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Antimicrobial and Antitumor Activities
Gilava et al. (2020) reported on the synthesis and evaluation of triazolopyrimidines for antimicrobial and antioxidant activities. Their work highlights the importance of structural modifications in enhancing biological activities of pyrimidine derivatives (Gilava, Patel, Ram, & Chauhan, 2020).
Grivsky et al. (1980) described the synthesis of pyrido[2,3-d]pyrimidine derivatives, exploring their antitumor activity. This research signifies the role of chemical synthesis in developing potential chemotherapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Wirkmechanismus
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s structure, particularly the pyrazolopyrimidine moiety, allows it to form hydrophobic interactions with the targets, providing conformational rigidity which could increase potency .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown potent inhibitory activity against MCF-7 and HCT-116 cell lines . The compound also induces alterations in cell cycle progression and apoptosis within cells .
Zukünftige Richtungen
The future directions for research on this compound would likely involve further exploration of its potential pharmacological effects, as well as optimization of its synthesis process. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-19(28(22)14-15-8-6-5-7-9-15)21(29)25-18-12-16(32-3)10-11-20(18)33-4/h5-13H,14H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXYKULYXBUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)









![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)


![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)